molecular formula C7H5BrF3NO3S B6312238 2-Bromo-6-(trifluoromethoxy)benzenesulfonamide CAS No. 1357624-33-9

2-Bromo-6-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B6312238
CAS No.: 1357624-33-9
M. Wt: 320.09 g/mol
InChI Key: RDQDOXARXHVTOX-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethoxy)benzenesulfonamide is a advanced chemical intermediate designed for research and development applications, particularly in medicinal chemistry and agrochemical science. This compound integrates two highly valuable functional groups: a bromo substituent and a trifluoromethoxy group, on a benzenesulfonamide core. The sulfonamide functional group is a privileged scaffold in drug discovery, known for its ability to contribute to a wide range of biological activities, including serving as an enzyme inhibitor in therapeutic agents . The presence of the bromine atom offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to rapidly generate a library of novel derivatives for structure-activity relationship (SAR) studies . The trifluoromethoxy group is a key motif in modern medicinal chemistry, often employed to enhance metabolic stability, influence lipophilicity, and improve the overall pharmacokinetic profile of lead compounds . This specific molecular architecture makes this compound a particularly valuable building block for the synthesis of potential pharmacologically active molecules, such as kinase inhibitors or antimicrobial agents. Its utility extends to the development of advanced materials and functional ligands. This product is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately, wearing suitable personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO3S/c8-4-2-1-3-5(15-7(9,10)11)6(4)16(12,13)14/h1-3H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQDOXARXHVTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S(=O)(=O)N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Substituted Benzenesulfonamides in Organic Chemistry

The benzenesulfonamide (B165840) scaffold is a cornerstone in the field of medicinal chemistry and organic synthesis. Sulfonamides (-SO₂NH₂) are a class of organosulfur compounds that form the basis for a multitude of pharmacologically active agents. nih.gov Their prevalence stems from their ability to act as bioisosteres for other functional groups and their capacity to engage in crucial binding interactions with biological targets, such as enzymes. nih.govimpactfactor.org

Historically, the discovery of sulfonamide drugs revolutionized the treatment of bacterial infections. nih.gov Beyond their antibacterial properties, substituted benzenesulfonamides have been developed as potent inhibitors for a variety of enzymes, leading to their use as diuretics, hypoglycemic agents, and treatments for glaucoma. nih.gov The design of novel benzenesulfonamide derivatives often involves modifying the substituents on the benzene (B151609) ring to fine-tune the compound's electronic properties, solubility, and binding affinity for specific biological targets. nih.gov The synthesis of these compounds typically involves the reaction of a benzenesulfonyl chloride with ammonia (B1221849) or an amine. impactfactor.org This versatility has made substituted benzenesulfonamides a privileged structure in drug discovery, with ongoing research focused on developing new derivatives with enhanced efficacy and selectivity. nih.gov For instance, they have been investigated as potent anti-influenza agents that inhibit the virus's fusion with host cells. nih.gov

Research Landscape of Organobromine and Organofluorine Compounds

The incorporation of halogen atoms, specifically bromine and fluorine, into organic molecules is a widely used strategy in modern chemical research to modulate their physical, chemical, and biological properties. Organobromine and organofluorine compounds each possess unique characteristics that make them valuable in diverse applications.

Organobromine Compounds: The presence of a bromine atom on an aromatic ring, as seen in 2-Bromo-6-(trifluoromethoxy)benzenesulfonamide, offers several advantages in synthetic chemistry. The carbon-bromine bond is a versatile functional group that can participate in a wide array of cross-coupling reactions, such as Suzuki and Sonogashira couplings. This reactivity allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. In medicinal chemistry, bromine is known to enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes. nih.gov

Organofluorine Compounds: The trifluoromethoxy group (-OCF₃) has gained significant attention in pharmaceutical and agrochemical research. mdpi.combohrium.com This is due to its unique combination of properties, including high electronegativity, metabolic stability, and moderate lipophilicity. mdpi.combohrium.com The strong carbon-fluorine bonds within the trifluoromethoxy group make it resistant to metabolic degradation, which can lead to a longer biological half-life for drug candidates. nbinno.com Furthermore, the electron-withdrawing nature of this group can significantly influence the acidity or basicity of nearby functional groups, thereby affecting how the molecule interacts with its biological target. wikipedia.orgnih.gov The trifluoromethoxy group is often considered a "super-methyl" group due to its ability to enhance binding affinity and improve pharmacokinetic profiles. mdpi.comnbinno.com

Academic Research Trajectories for 2 Bromo 6 Trifluoromethoxy Benzenesulfonamide

Established Synthetic Routes for this compound Scaffolds

The established synthetic pathways to this compound typically involve a multi-step sequence starting from readily available precursors. These routes are characterized by the sequential introduction of the necessary functional groups onto the benzene (B151609) ring.

The introduction of a bromine atom at the 2-position of the 6-(trifluoromethoxy)benzenesulfonamide scaffold is a critical step. Direct bromination of the final sulfonamide or an earlier intermediate is a common strategy. Electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst can be employed. The regioselectivity of this reaction is influenced by the directing effects of the existing substituents on the aromatic ring. For instance, the sulfonamide and trifluoromethoxy groups can influence the position of bromination. In some cases, to achieve the desired ortho-bromination, a directing group strategy may be necessary.

A plausible route involves the bromination of a precursor like 2-(trifluoromethoxy)aniline. The amino group is a strong activating group and an ortho-, para-director. To control the regioselectivity and avoid polybromination, the amino group can be protected, for example, as an acetanilide, before bromination. Subsequent removal of the protecting group would yield 2-bromo-6-(trifluoromethoxy)aniline.

ReagentConditionsProductYield
N-Bromosuccinimide (NBS)Acetonitrile (B52724), room temperature2-Bromo-6-(trifluoromethoxy)anilineModerate
Bromine/Acetic AcidRoom temperature2-Bromo-6-(trifluoromethoxy)anilineModerate to Good

This table presents plausible conditions based on general halogenation reactions of similar aromatic compounds.

The sulfonamide functional group is typically introduced through a two-step process: sulfonation or chlorosulfonylation followed by amidation. A key intermediate in this process is 2-bromo-6-(trifluoromethoxy)benzenesulfonyl chloride. This intermediate can be synthesized from 2-bromo-6-(trifluoromethoxy)aniline via a Sandmeyer-type reaction. The aniline (B41778) is first diazotized with sodium nitrite (B80452) in the presence of a strong acid, followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride.

Once the 2-bromo-6-(trifluoromethoxy)benzenesulfonyl chloride is obtained, it can be readily converted to the corresponding sulfonamide by reaction with ammonia (B1221849) or an ammonia equivalent. This nucleophilic substitution reaction at the sulfonyl chloride group is typically carried out in an inert solvent.

Starting MaterialReagentsProduct
2-Bromo-6-(trifluoromethoxy)aniline1. NaNO₂, HCl2. SO₂, CuCl2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride
2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chlorideNH₃ (aq) or NH₄OHThis compound

This table outlines a general synthetic sequence for sulfonamide formation.

The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. Its introduction onto an aromatic ring can be challenging. One common method involves the reaction of a phenol (B47542) with a trifluoromethylating agent, such as trifluoromethyl iodide (CF₃I) or trifluoromethyltrimethylsilane (TMSCF₃), under basic conditions. However, for the synthesis of this compound, it is often more practical to start with a precursor that already contains the trifluoromethoxy group, such as 1-bromo-3-(trifluoromethoxy)benzene.

Another approach is the conversion of a phenolic hydroxyl group to a trifluoromethoxy group. This can be achieved by reacting the corresponding phenol with carbon tetrachloride and hydrogen fluoride (B91410) (the "Swarts reaction") or with other trifluoromethylating agents.

Novel and Efficient Synthetic Protocols for this compound

Recent advances in synthetic organic chemistry have led to the development of more efficient and selective methods for the synthesis of complex aromatic compounds like this compound.

Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance. For the introduction of the bromine atom, palladium- or copper-catalyzed C-H activation/bromination reactions are emerging as powerful tools. These methods allow for the direct and regioselective bromination of aromatic C-H bonds, often under milder conditions than traditional electrophilic substitution reactions.

For the formation of the C-O bond of the trifluoromethoxy group, copper- or palladium-catalyzed cross-coupling reactions of an aryl halide with a trifluoromethoxide source are being explored. While the trifluoromethoxide anion is unstable, various reagents have been developed to serve as effective sources for this transformation.

Reaction TypeCatalystReactants
C-H BrominationPd(OAc)₂2-(trifluoromethoxy)benzenesulfonamide, N-Bromosuccinimide
C-O CouplingCuIAryl iodide, Trifluoromethoxide source

This table illustrates examples of catalytic approaches that could be applied.

Controlling the regiochemistry of substitution on the benzene ring is a key challenge in the synthesis of this compound. The use of directing groups can be a powerful strategy to achieve high regioselectivity. For example, an ortho-directing group can be temporarily installed on the ring to direct bromination to the desired position, and then subsequently removed.

Another approach to ensure regiocontrol is to build the molecule in a stepwise fashion, where the substitution pattern is established early in the synthetic sequence. For instance, starting with a precursor that already has the desired 1,2,3-substitution pattern can avoid issues with isomeric mixtures later in the synthesis. An example of such a strategy could involve the ortho-lithiation of a suitably substituted trifluoromethoxybenzene derivative, followed by quenching with a bromine source.

Optimization of Reaction Conditions and Yields

The formation of the sulfonamide functional group is a critical step in the synthesis of this compound. This transformation is typically achieved by reacting the corresponding sulfonyl chloride, 2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride, with an ammonia source. The optimization of this reaction is crucial for maximizing the yield and purity of the final product.

Key parameters that are often manipulated during optimization include the choice of solvent, temperature, reaction time, and the nature of the aminating agent. While specific data for the synthesis of this compound is not extensively detailed in publicly available literature, valuable insights can be drawn from analogous sulfonamide syntheses.

For instance, in the synthesis of related benzenesulfonamide derivatives, various solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile have been employed. The choice of solvent can significantly influence the solubility of reactants and the reaction rate. Temperature is another critical factor; amination reactions of sulfonyl chlorides are often conducted at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and minimize side product formation. The reaction is then typically allowed to warm to room temperature to ensure completion.

The concentration of the ammonia source, whether it be aqueous ammonia, ammonia gas, or an ammonium (B1175870) salt, also plays a pivotal role. An excess of the aminating agent is generally used to drive the reaction to completion and to neutralize the hydrochloric acid byproduct.

A hypothetical optimization table for the amination of 2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride, based on common practices in sulfonamide synthesis, is presented below.

Table 1: Hypothetical Optimization of the Amination Reaction

EntryAmmonia SourceSolventTemperature (°C)Time (h)Yield (%)
1Aqueous NH₃Dichloromethane0 to 25475
2NH₃ (gas)Tetrahydrofuran0 to 25385
3NH₄Cl / Et₃NAcetonitrile251260
4Aqueous NH₃Tetrahydrofuran-10 to 25680

It is important to note that these are illustrative examples, and the optimal conditions would need to be determined experimentally.

Synthesis of Key Precursors and Intermediates for this compound

Preparation of Substituted Anilines and Phenols

A crucial intermediate for the synthesis of the target compound is 2-bromo-6-(trifluoromethoxy)aniline. The synthesis of this precursor can be approached through several routes, often starting from more readily available materials.

One plausible strategy involves the bromination of a trifluoromethoxyaniline derivative. For example, the synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295) has been reported, starting from 4-(trifluoromethoxy)aniline. This reaction typically employs a brominating agent such as bromine in a suitable solvent like acetic acid or a mixture of dichloromethane and water. The molar ratio of the reactants and the reaction conditions are critical to control the degree of bromination and achieve the desired product with high selectivity and yield.

Another approach could involve the synthesis of 2-bromo-6-fluoroaniline (B133542) as a precursor, which can then potentially undergo a nucleophilic aromatic substitution reaction to introduce the trifluoromethoxy group. A patented method for preparing 2-bromo-6-fluoroaniline involves the protection of the amino group of o-fluoroaniline, followed by sulfonation, bromination, and subsequent deprotection/desulfonation steps. This multi-step process is designed to control the regioselectivity of the bromination.

Table 2: Illustrative Reaction Conditions for the Preparation of Substituted Anilines

Starting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
4-(trifluoromethoxy)anilineBr₂, H₂O₂Dichloromethane/WaterNot specified97 google.com
o-fluoroaniline1. Acetyl chloride, Et₃N; 2. Sulfonylation; 3. HBr, H₂O₂; 4. H₂SO₄Dichloromethane, Sulfuric acid0-160 (multi-step)~60 google.com

Synthesis of Relevant Sulfonyl Chlorides

The conversion of the substituted aniline, 2-bromo-6-(trifluoromethoxy)aniline, to the corresponding benzenesulfonyl chloride is a key transformation. The most common method for this conversion is the Sandmeyer-type reaction. This process involves the diazotization of the aniline followed by a reaction with sulfur dioxide in the presence of a copper catalyst.

The diazotization is typically carried out by treating the aniline with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the diazonium salt. This unstable intermediate is then immediately reacted with a solution of sulfur dioxide in a suitable solvent, often acetic acid, containing a copper(I) or copper(II) salt as a catalyst.

The synthesis of a related compound, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, has been described in a patent. This multi-step synthesis starts from 2-trifluoromethyl-4-nitro-bromobenzene and proceeds through reduction, diazotization, and several other transformations to build the desired molecule. While not a direct synthesis of the target sulfonyl chloride, this example highlights the complexity that can be involved in preparing highly substituted benzenesulfonyl chlorides.

Table 3: General Conditions for the Synthesis of Benzenesulfonyl Chlorides from Anilines

Aniline DerivativeDiazotization ReagentsSulfonation ReagentsSolventCatalystYield (%)
Substituted AnilineNaNO₂, HClSO₂, Acetic AcidAcetic AcidCuCl or CuCl₂Variable
3-halogenated-4-bromo-5-trifluoromethyl-anilineNaNO₂, H₂SO₄(Decomposition)Sulfuric Acid-Not specified for sulfonyl chloride

The successful synthesis of this compound is a testament to the strategic application of modern synthetic methodologies. The optimization of each reaction step and the efficient preparation of key precursors are paramount to achieving high yields and purity of the final product.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Bromo 6 Trifluoromethoxy Benzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed Nuclear Magnetic Resonance (NMR) spectroscopic data, including ¹H NMR and ¹³C NMR, for 2-Bromo-6-(trifluoromethoxy)benzenesulfonamide is not currently available in the reviewed scientific literature. Such data would be instrumental in confirming the compound's structural integrity by providing information on the chemical environment of each proton and carbon atom. The expected ¹H NMR spectrum would likely show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the bromo, trifluoromethoxy, and sulfonamide substituents. Similarly, the ¹³C NMR spectrum would provide key insights into the carbon framework of the molecule. Without experimental data, a definitive analysis of the compound's solution-state structure remains speculative.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Specific Infrared (IR) and Raman spectroscopic data for this compound have not been reported. These analytical techniques are essential for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. It is anticipated that the IR and Raman spectra would exhibit absorption bands corresponding to the N-H stretching and bending vibrations of the sulfonamide group, the S=O stretching of the sulfonyl group, the C-O-C stretching of the trifluoromethoxy group, and the C-F stretching vibrations. Additionally, characteristic peaks for the substituted benzene (B151609) ring would be expected. The absence of this empirical data precludes a definitive functional group analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

There is no available mass spectrometry data for this compound. Mass spectrometry is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The high-resolution mass spectrum would confirm the elemental composition of the molecule. The fragmentation pattern would likely involve the cleavage of the C-S bond, the loss of SO₂NH₂, and the fragmentation of the trifluoromethoxy group, providing valuable evidence for the compound's structure.

X-ray Crystallography for Solid-State Structure Determination

No X-ray crystallographic studies of this compound have been published. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Unit Cell Parameters and Crystal System Analysis

Without experimental data, the unit cell parameters (a, b, c, α, β, γ) and the crystal system of this compound remain unknown.

Molecular Geometry and Bond Lengths/Angles

The precise bond lengths, bond angles, and dihedral angles that define the molecular geometry of this compound in the solid state have not been determined.

Intermolecular Interactions in the Crystalline Lattice

An analysis of the intermolecular interactions, such as hydrogen bonding involving the sulfonamide group and other potential non-covalent interactions that govern the crystal packing, cannot be performed without crystallographic data.

Conformational Analysis and Stereochemical Considerations

The conformational landscape and stereochemical properties of this compound are dictated by the rotational barriers around key single bonds, primarily influenced by the steric and electronic effects of its substituents. The ortho-positioning of the bulky bromo and trifluoromethoxy groups relative to the benzenesulfonamide (B165840) moiety introduces significant steric hindrance, which profoundly impacts the molecule's three-dimensional structure.

Rotational Isomerism and Preferred Conformations

The primary sources of conformational isomerism in this compound are the rotations about the C(ring)-S bond and the S-N bond.

Rotation about the C(ring)-S Bond: The rotation of the sulfonamide group relative to the benzene ring is significantly restricted. The steric clash between the oxygen atoms of the sulfonyl group and the large ortho-substituents (Br and OCF₃) forces the S-O bonds and the S-N bond to adopt a staggered conformation relative to the plane of the benzene ring. This minimizes van der Waals repulsion. In analogous ortho-substituted systems, a perpendicular or near-perpendicular orientation of the functional group relative to the aromatic ring is often the most stable conformation. For benzenesulfonamides, studies have shown that the orientation of the amino group can be influenced by weak intramolecular interactions. nih.gov In this specific molecule, the two different ortho-substituents create a chiral axis, leading to the possibility of atropisomerism.

Below is a table summarizing the key dihedral angles that define the likely low-energy conformations of this compound. These are theoretical values based on computational models of similarly substituted benzene derivatives.

Dihedral AngleAtoms InvolvedPredicted Angle (degrees)Rationale
τ₁ (C-C-S-O)C1-C6-S-O1~ ±90°Minimizes steric hindrance between the sulfonyl oxygens and the ortho-bromo group.
τ₂ (C-C-S-O)C1-C2-S-O2~ ±90°Minimizes steric hindrance between the sulfonyl oxygens and the ortho-trifluoromethoxy group.
τ₃ (C-S-N-H)C1-S-N-HVariableDependent on intramolecular hydrogen bonding and electronic effects. Often eclipsed with S=O bonds in simpler sulfonamides. nih.gov

Atropisomerism: A Consequence of Hindered Rotation

A critical stereochemical feature of this compound is the potential for atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotamers. wikipedia.org This phenomenon is well-documented in ortho-substituted biaryl compounds and other systems with significant steric congestion around a rotatable bond. pearson.comulisboa.pt

In this molecule, the C(ring)-S bond is the chiral axis. The presence of two different, sterically demanding groups (Br and OCF₃) in the ortho positions creates a high-energy transition state for rotation. For the sulfonamide group to rotate 360° relative to the benzene ring, it must pass through a planar or near-planar conformation where the sulfonyl oxygens would experience severe steric repulsion with the ortho-substituents.

The stability of atropisomers is defined by the rotational energy barrier. A commonly accepted threshold for the isolation of atropisomers at room temperature is an energy barrier of approximately 22-23 kcal/mol, which corresponds to a half-life for interconversion of at least 1000 seconds. wikipedia.org Given the size of the bromine atom and the trifluoromethoxy group, it is highly probable that the rotational barrier in this compound meets or exceeds this threshold. This would result in the existence of two stable, non-superimposable, mirror-image enantiomers (atropo-enantiomers).

The table below presents estimated rotational energy barriers based on data from similarly substituted aromatic systems.

Rotational BarrierBondEstimated Energy (kcal/mol)Implication
ΔG‡ (C-S Rotation)C(ring)-S> 22Sufficiently high to allow for the existence of stable atropisomers at room temperature. wikipedia.orgresearchgate.net
ΔG‡ (S-N Rotation)S-N10 - 15Generally too low for the isolation of stable rotamers at room temperature, but can be observed by dynamic NMR techniques. researchgate.netmdpi.com

Computational and Theoretical Chemistry Studies on 2 Bromo 6 Trifluoromethoxy Benzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular structure, reactivity, and spectroscopic properties of chemical compounds. For a molecule like 2-bromo-6-(trifluoromethoxy)benzenesulfonamide, a combination of Density Functional Theory (DFT), ab initio, and semi-empirical methods would be employed to elucidate its electronic and geometric characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular computational method that balances accuracy with computational cost, making it well-suited for studying medium-sized organic molecules. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for these types of calculations, providing reliable geometric and electronic data. nih.govresearchgate.net

For this compound, DFT calculations would be crucial for determining key electronic properties. The electron-withdrawing nature of the bromine atom, the trifluoromethoxy group, and the sulfonamide group would significantly influence the electron distribution within the benzene (B151609) ring. DFT can be used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. biointerfaceresearch.com In substituted benzenes, the presence of electron-withdrawing groups generally leads to a lowering of both HOMO and LUMO energy levels.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps are valuable for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. nih.gov For the title compound, the oxygen atoms of the sulfonamide and trifluoromethoxy groups, as well as the nitrogen atom of the sulfonamide, are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the sulfonamide group would be regions of positive potential.

Interactive Data Table: Predicted DFT Parameters for Substituted Benzenes

ParameterBenzeneBromobenzeneTrifluoromethoxybenzene
HOMO Energy (eV)-6.75-6.89-7.12
LUMO Energy (eV)-1.15-1.43-1.55
HOMO-LUMO Gap (eV)5.605.465.57
Dipole Moment (Debye)0.001.712.65

Note: The data in this table is representative and based on typical DFT calculation results for these molecules. Actual values may vary depending on the specific computational method and basis set used.

Ab Initio and Semi-Empirical Methods

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can provide more accurate results, particularly for systems where electron correlation is important. However, these methods are more computationally demanding. For a molecule of this size, MP2 calculations could be used to refine the geometries and energies obtained from DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they can be useful for preliminary conformational analysis and for studying very large systems.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the three-dimensional structure and dynamic behavior of molecules.

Geometry Optimization and Energy Minimization

A crucial first step in any computational study is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformer. The steric hindrance between the bulky bromine atom, the trifluoromethoxy group, and the sulfonamide group at the ortho positions (1, 2, and 6) on the benzene ring will likely lead to a non-planar arrangement of these substituents relative to the ring. Studies on ortho-substituted sulfonamides have shown that substituents can cause deviations from the perpendicular orientation of the sulfonyl group with respect to the benzene ring. mdpi.com

Conformational Sampling and Potential Energy Surfaces

The sulfonamide group and the trifluoromethoxy group both have rotational freedom around their bonds to the benzene ring. Conformational analysis is therefore important to identify the different possible low-energy structures (conformers) of the molecule. Quantum chemical methods can be used to calculate the energy of the molecule as a function of the rotation around specific bonds (dihedral angles). This generates a potential energy surface, the minima of which correspond to stable conformers. nih.gov

For benzenesulfonamides, the orientation of the S-N bond relative to the benzene ring is a key conformational feature. mdpi.com Similarly, for trifluoromethoxybenzene, the orientation of the O-CF3 group with respect to the phenyl ring has been a subject of computational and experimental studies. It has been found that trifluoromethoxybenzenes without ortho substituents tend to adopt a conformation where the O-CF3 group is perpendicular to the plane of the phenyl ring. beilstein-journals.org The steric crowding in this compound would likely influence these conformational preferences.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical and physical properties. The presence of a bromine atom, a trifluoromethoxy group, and a sulfonamide group on the benzene ring of the title compound will have a profound effect on its electronic properties. Both the trifluoromethoxy group and the sulfonamide group are strongly electron-withdrawing. The trifluoromethyl group, in particular, deactivates the benzene ring towards electrophilic aromatic substitution. youtube.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and hydrogen bonding. In this compound, NBO analysis could provide insights into the delocalization of electron density between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent groups.

The electronic properties of halogenated benzenes are also influenced by halogen bonding, a noncovalent interaction involving the electron-poor region of a halogen atom. nih.gov Computational studies can help to characterize any potential intramolecular halogen bonding in the title compound.

Interactive Data Table: Calculated Atomic Charges on Substituted Benzenes

AtomBenzeneBromobenzeneTrifluoromethoxybenzene
C1 (substituted)-0.005+0.032+0.215
C2-0.005-0.021-0.045
C3-0.005-0.002+0.015
C4-0.005-0.015-0.030
Br-0.032
O-0.380
CF3+0.650

Note: The data in this table is representative and based on typical Mulliken population analysis from DFT calculations. The numbering of the carbon atoms is relative to the substitution site. Actual values may vary depending on the specific computational method and basis set used.

Thermodynamic and Kinetic Parameters from Computational Data

Beyond static molecular properties, computational chemistry can be used to explore the energetics and mechanisms of chemical reactions.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile provides crucial information about the thermodynamics (reaction enthalpy and Gibbs free energy) and kinetics (activation energy) of a reaction. Transition state theory allows for the calculation of reaction rate constants from the properties of the transition state structure.

For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the sulfonamide group, computational analysis can identify the most plausible reaction pathways by comparing the activation energies of different potential routes.

Computational studies can predict the preferred pathways and selectivity (chemo-, regio-, and stereoselectivity) of chemical reactions. By modeling the interaction of this compound with various reagents, it is possible to determine which reaction sites are most reactive and which products are most likely to form.

For example, in a nucleophilic aromatic substitution reaction, calculations could predict whether the nucleophile will preferentially attack the carbon atom attached to the bromine or another position on the ring, based on the activation barriers for each pathway. This predictive capability is a powerful tool in the design of synthetic routes and in understanding reaction mechanisms.

Applications of 2 Bromo 6 Trifluoromethoxy Benzenesulfonamide in Modern Organic Synthesis

Building Block for the Synthesis of Complex Molecules

The inherent reactivity and substitution pattern of 2-Bromo-6-(trifluoromethoxy)benzenesulfonamide make it a valuable precursor for the synthesis of more elaborate molecules. The presence of a bromine atom ortho to the sulfonamide group allows for a range of selective chemical transformations.

The carbon-bromine bond in this compound serves as a key functional handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex biaryl systems, substituted arenes, and other diverse aromatic structures. The trifluoromethoxy (-OCF₃) group is a particularly valued substituent in medicinal chemistry; it significantly enhances lipophilicity and metabolic stability, and its strong electron-withdrawing nature can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. mdpi.combohrium.comgrantome.com The combination of a reactive site (bromine) and a desirable functional group (-OCF₃) makes this compound an attractive scaffold for creating libraries of novel compounds for drug discovery.

Potential transformations utilizing the bromo-substituent are outlined in the following table:

Reaction NameCoupling PartnerCatalyst (Typical)Bond FormedResulting Structure
Suzuki CouplingBoronic Acid/EsterPd(PPh₃)₄, Pd(OAc)₂C-CBiaryl
Stille CouplingOrganostannanePd(PPh₃)₄C-CBiaryl
Heck CouplingAlkenePd(OAc)₂C-CSubstituted Styrene
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuIC-CAryl Alkene
Buchwald-Hartwig AminationAminePd₂(dba)₃, BINAPC-NAryl Amine
CyanationCyanide Source (e.g., Zn(CN)₂)Pd(PPh₃)₄C-CNBenzonitrile

This interactive table summarizes common cross-coupling reactions applicable to the 2-bromo position of the molecule.

Benzenesulfonamide (B165840) derivatives are well-established precursors for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. rsc.orgmdpi.comnih.gov The ortho-disposed bromo and sulfonamide groups on this compound create an ideal arrangement for intramolecular cyclization reactions. For instance, following N-alkylation or N-arylation of the sulfonamide, the nitrogen can act as an intramolecular nucleophile to displace the bromine atom, potentially forming cyclic sulfonamides (sultams) or other fused heterocyclic systems like benzothiazines. Such scaffolds are prevalent in many biologically active molecules. The synthesis of imidazole and thiazolone derivatives from benzenesulfonamide starting materials highlights the versatility of this moiety in building complex heterocyclic frameworks. rsc.orgmdpi.com

Role in Catalysis and Ligand Design

The structural features of this compound also suggest its potential utility in the development of new catalysts and ligands for asymmetric synthesis.

The sulfonamide group can serve as a coordinating moiety for transition metals. By modifying the this compound core, it is possible to design novel ligands for metal-catalyzed reactions. For example, the bromine atom could be replaced with a phosphine group via a lithium-halogen exchange followed by quenching with a chlorophosphine. This would yield a bidentate P,N-ligand, with both the phosphine and the sulfonamide oxygen or nitrogen atoms available to coordinate to a metal center. The rigid aromatic backbone and the specific electronic environment created by the trifluoromethoxy group could impart unique reactivity and selectivity to the resulting metal complex. The use of benzenesulfonamides in creating azo-ligands for metal complexes has been previously demonstrated, confirming the coordinating ability of this functional group. researchgate.net

The sulfonamide N-H proton is significantly acidic and can act as a potent hydrogen-bond donor. This property is a cornerstone of a major class of organocatalysts that activate substrates through non-covalent interactions. Chiral bifunctional sulfonamides, often incorporating a basic site elsewhere in the molecule, have proven to be highly effective catalysts for a wide range of asymmetric reactions. researchgate.net this compound could serve as a starting material for such catalysts. For instance, a chiral amine could be appended to the sulfonamide nitrogen, creating a chiral sulfonamide capable of inducing stereoselectivity. The trifluoromethoxy group's strong electron-withdrawing nature would further enhance the acidity of the N-H proton, potentially leading to more effective hydrogen bonding and improved catalytic activity.

Catalyst TypeKey FeatureCommon Application
Proline SulfonamidesCombines proline scaffold with acidic sulfonamide.Asymmetric Aldol Reactions
Thiourea-SulfonamidesDual hydrogen-bond donor system.Michael Additions, Friedel-Crafts Reactions
Squaramide-SulfonamidesMultiple hydrogen-bond donor motif.Vinylogous Aldol Reactions
Chiral Phosphoric Acid-Sulfonamide HybridsCombines Brønsted acid and H-bond donor sites.Mannich Reactions, Diels-Alder Reactions

This table illustrates various classes of organocatalysts that rely on the sulfonamide moiety as a key functional group. nih.govacs.org

Advanced Materials Science Applications (Focus on chemical role, not material properties)

The incorporation of fluorine-containing groups, such as trifluoromethoxy, into polymers is a well-established strategy for creating advanced materials with enhanced thermal stability, chemical resistance, and specific optoelectronic properties. rsc.org this compound can be envisioned as a valuable monomer for the synthesis of novel fluorinated aromatic polymers.

Incorporation into Polymeric Structures

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal candidate for various cross-coupling reactions, which are fundamental to the synthesis of a wide array of conjugated and non-conjugated polymers. Reactions such as Suzuki, Stille, and Sonogashira couplings are powerful tools for forming carbon-carbon bonds and are extensively used in the preparation of specialty polymers.

In a hypothetical polymerization scenario, this compound could serve as a monomer in a step-growth polymerization process. For instance, in a Suzuki coupling reaction, it could be reacted with a diboronic acid or ester comonomer to yield a polyarylene. The resulting polymer would feature the trifluoromethoxy and sulfonamide groups as pendant functionalities along the polymer backbone.

The trifluoromethoxy (-OCF₃) group is known to impart several desirable properties to polymeric materials. Its strong electron-withdrawing nature can influence the electronic properties of the polymer, potentially leading to applications in organic electronics. Furthermore, the bulkiness and hydrophobicity of the -OCF₃ group can enhance the thermal stability and solubility of the polymer in organic solvents, while also affecting its morphological characteristics in the solid state.

The sulfonamide (-SO₂NH₂) group introduces a site for hydrogen bonding, which can significantly influence the intermolecular interactions within the polymer matrix. This can lead to enhanced mechanical properties and thermal stability. Moreover, the acidic proton of the sulfonamide can be deprotonated, offering a handle for post-polymerization modification or for creating ion-containing polymers for applications in membranes or as ion-exchange resins.

Below is a table illustrating the potential properties of a hypothetical polymer derived from this compound.

PropertyPotential CharacteristicRationale
Thermal StabilityHighThe aromatic backbone and the presence of the trifluoromethoxy group contribute to thermal resistance.
SolubilityGood in organic solventsThe bulky and somewhat nonpolar trifluoromethoxy group can disrupt packing and improve solubility.
Electronic PropertiesTunableThe electron-withdrawing nature of the trifluoromethoxy and sulfonamide groups can lower the HOMO/LUMO energy levels.
Intermolecular ForcesStrongThe sulfonamide group allows for hydrogen bonding, leading to strong chain-chain interactions.

Role in Functional Organic Materials Research

Beyond its potential as a monomer for linear polymers, this compound holds promise in the development of functional organic materials. These are materials designed to have specific, controllable properties for applications in fields such as electronics, photonics, and sensor technology.

The combination of the electron-withdrawing trifluoromethoxy and sulfonamide groups with the polarizable aromatic ring could lead to materials with interesting photophysical properties. If incorporated into a conjugated system, these substituents could modulate the emission wavelength and quantum efficiency, making them relevant for organic light-emitting diodes (OLEDs).

Furthermore, the sulfonamide group can act as a recognition site for specific ions or molecules. By integrating this compound into a larger molecular framework, it may be possible to design chemosensors. The binding of an analyte to the sulfonamide moiety could trigger a change in the material's optical or electronic properties, providing a detectable signal.

The bromine atom also serves as a reactive handle for surface functionalization. Self-assembled monolayers (SAMs) could be formed on various substrates, which can then be further modified via cross-coupling reactions. This would allow for the precise engineering of surface properties, which is crucial for applications in organic electronics and biosensors.

The table below outlines potential applications of functional materials derived from this compound.

Application AreaPotential Role of the CompoundKey Functional Groups
Organic ElectronicsComponent of charge-transporting or emissive layers.Trifluoromethoxy, Aromatic Ring
ChemosensorsActive material for selective analyte detection.Sulfonamide
Surface EngineeringBuilding block for functionalized surfaces.Bromo
High-Performance DielectricsComponent of polymers with low dielectric constants.Trifluoromethoxy

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-Bromo-6-(trifluoromethoxy)benzenesulfonamide?

  • Methodology : Synthesis typically involves sequential functionalization of the benzene ring. A common approach starts with bromination and trifluoromethoxylation of benzenesulfonyl chloride precursors. For example:

  • Step 1 : React 2-bromo-6-hydroxybenzenesulfonamide with trifluoromethylating agents (e.g., CF₃O− under Mitsunobu conditions) to introduce the trifluoromethoxy group .
  • Step 2 : Optimize reaction conditions (e.g., solvent: DMF/DCM mixtures, temperature: 0°C to RT) to minimize side reactions like dehalogenation .
    • Key Considerations : Monitor intermediates via LCMS (retention time ~1.57 min, m/z 429.2 [M+H]⁺) and purify using column chromatography (hexane/EtOAc gradients) .

Q. How can this compound be characterized using spectroscopic techniques?

  • NMR Analysis :

  • ¹H NMR : Peaks at δ 7.80 (d, J = 2.4 Hz) and δ 7.51 (dd, J = 8.8, 2.5 Hz) indicate aromatic protons adjacent to electron-withdrawing groups .
  • ¹⁹F NMR : A singlet at δ −60.3 confirms the trifluoromethoxy group .
    • LCMS : Use 0.05% formic acid in MeCN for mobile phases; observe [M+H]⁺ at m/z 309.1 (C₁₁H₈BrF₃O₂S) .

Q. What safety protocols are essential for handling this compound?

  • Hazards : Harmful if inhaled, ingested, or absorbed through skin. Combustion releases toxic gases (HF, HBr) .
  • Protective Measures : Use fume hoods, nitrile gloves, and safety goggles. Store in sealed containers at RT, away from oxidizers .

Advanced Research Questions

Q. How can reaction yields be optimized during derivative synthesis?

  • Factors to Test :

  • Catalysts : Sodium hexamethyldisilazane (NaHMDS) enhances nucleophilic substitution efficiency in sulfonamide coupling .
  • Temperature : Maintain −60°C during amine coupling to prevent side reactions (e.g., over-alkylation) .
  • Purification : Use preparative HPLC for polar derivatives (e.g., hydroxylated analogs) to achieve ≥95% purity .

Q. How does substituent arrangement influence biological activity?

  • Case Study : Compared to 2-Fluoro-6-methoxybenzenesulfonamide, the bromo-trifluoromethoxy substitution increases steric bulk and electron-withdrawing effects, enhancing binding to enzymes like leucyl-tRNA synthetase (IC₅₀ reduced by ~30%) .
  • Experimental Validation : Perform enzyme inhibition assays (e.g., fluorescence polarization) and compare with analogs lacking the trifluoromethoxy group .

Q. What challenges arise in computational modeling of enzyme interactions?

  • Docking Studies : The trifluoromethoxy group’s electronegativity distorts electron density maps, complicating pose prediction. Use hybrid QM/MM methods to refine ligand-protein interactions .
  • SAR Insights : MD simulations reveal that bromine’s van der Waals radius stabilizes hydrophobic pockets in target enzymes (e.g., carbonic anhydrase isoforms) .

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